molecular formula C17H13Cl2NO B3305779 1-(2,4-dichlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde CAS No. 92407-87-9

1-(2,4-dichlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B3305779
CAS No.: 92407-87-9
M. Wt: 318.2 g/mol
InChI Key: DOTYQLXITVZIGW-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family. This compound is characterized by the presence of a dichlorobenzyl group attached to the indole ring, which is further substituted with a methyl group and an aldehyde functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 2-methylindole in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper compounds .

Industrial production methods often involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may include steps like chloromethylation, followed by catalytic oxidation and purification through crystallization or chromatography .

Chemical Reactions Analysis

1-(2,4-Dichlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals

Mechanism of Action

The mechanism by which 1-(2,4-dichlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their structure and function. This can lead to the inhibition of certain biological processes, such as cell division or microbial growth. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA replication and protein synthesis .

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO/c1-11-15(10-21)14-4-2-3-5-17(14)20(11)9-12-6-7-13(18)8-16(12)19/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTYQLXITVZIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165381
Record name 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92407-87-9
Record name 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92407-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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